3,3'-Dinitro-2,2'-bipyridyl CAS number and properties
3,3'-Dinitro-2,2'-bipyridyl CAS number and properties
An In-Depth Technical Guide to 3,3'-Dinitro-2,2'-bipyridyl for Advanced Research
Introduction
3,3'-Dinitro-2,2'-bipyridyl is a nitro-substituted aromatic heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a bipyridine core functionalized with nitro groups, imparts unique electronic properties that make it a valuable precursor for a variety of more complex molecules. The 2,2'-bipyridine framework is renowned for its capacity to act as a bidentate chelating ligand, forming stable complexes with a wide range of metal ions. The strategic placement of nitro groups at the 3 and 3' positions allows for their subsequent reduction to amino groups, opening a pathway to novel diamino-bipyridine derivatives. These derivatives are of significant interest in the fields of medicinal chemistry, materials science, and catalysis, particularly in the development of bifunctional agents for neurodegenerative diseases like Alzheimer's.[1] This guide provides a comprehensive overview of the core properties, synthesis, key reactions, and safe handling of 3,3'-Dinitro-2,2'-bipyridyl for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
The foundational step in utilizing any chemical compound is to establish its unambiguous identity. 3,3'-Dinitro-2,2'-bipyridyl is identified by the CAS Number 1024-94-8 .[2][3][4][5]
Nomenclature and Synonyms:
-
IUPAC Name: 3-nitro-2-(3-nitro-2-pyridinyl)pyridine[6]
-
Common Synonyms: 3,3'-Dinitro-2,2'-bipyridine, 3,3"-Dinitro-2,2"-bipyridyl[2][3]
Structural Analysis: The molecule consists of two pyridine rings connected by a C-C single bond at their respective 2-positions. The key functional features are the two nitro groups (NO₂) attached to the 3-positions of each pyridine ring.
-
Bipyridine Core: The 2,2'-bipyridine scaffold is a privileged structure in coordination chemistry due to the proximity of its two nitrogen atoms, which allows it to chelate metal ions.
-
Nitro Groups: The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the pyridine rings. This modification affects the ligand's coordination behavior and reactivity. Furthermore, these nitro groups are the primary sites for chemical transformation, typically reduction to amines.[7] The steric and electronic effects of substituents on a bipyridine ring are crucial for tuning the properties of the resulting metal complexes or derivative molecules.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3,3'-Dinitro-2,2'-bipyridyl dictate its handling, storage, and application in experimental setups. The data compiled from various sources are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1024-94-8 | [2][3][4][6] |
| Molecular Weight | 246.18 g/mol | [2][3][6] |
| Molecular Formula | C₁₀H₆N₄O₄ | [2][3][6] |
| Appearance | Solid | [8] |
| Density | 1.493 g/cm³ | [3] |
| Boiling Point | 396.8 °C at 760 mmHg | [3] |
| Flash Point | 193.8 °C | [3] |
| Topological Polar Surface Area (TPSA) | 117 Ų | [6] |
| XLogP3 | 1.1 | [3][6] |
These properties suggest that 3,3'-Dinitro-2,2'-bipyridyl is a stable, high-boiling solid compound. Its TPSA and XLogP3 values provide insights for drug development professionals regarding its potential polarity and lipophilicity.
Synthesis of Dinitro-bipyridines
The synthesis of dinitro-bipyridine derivatives often utilizes coupling reactions. A representative method for synthesizing the 3,3'-bipyridine core is the Ullmann reaction, which involves the copper-mediated coupling of aryl halides.[9][10]
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a dinitro-bipyridine compound, which serves as a logical framework for producing the target molecule.
Caption: Generalized workflow for Ullmann synthesis of dinitro-bipyridyl.
Experimental Rationale
-
Starting Material Selection : 2-Halo-3-nitropyridine is chosen as the substrate. The halogen (typically iodine or bromine) at the 2-position is susceptible to oxidative addition to copper, while the nitro group at the 3-position remains intact under these conditions.
-
Ullmann Coupling : This reaction is a classic method for forming biaryl bonds. Finely divided copper powder is used to facilitate the coupling of two molecules of the halo-nitropyridine. The reaction is typically performed at high temperatures, often in a high-boiling polar aprotic solvent like DMF, or neat (without solvent), to overcome the activation energy of the C-C bond formation.
-
Purification : After the reaction, the crude product is isolated from the copper salts and unreacted starting material. Recrystallization from a suitable solvent is a standard method to obtain the pure crystalline product.
Key Application: Reduction to 3,3'-Diamino-2,2'-bipyridine
A primary application of 3,3'-Dinitro-2,2'-bipyridyl in drug discovery and ligand design is its conversion to 3,3'-Diamino-2,2'-bipyridine. The resulting diamine is a versatile building block for synthesizing more complex molecules, including bifunctional metal chelators investigated for Alzheimer's disease therapy.[1] The reduction of aromatic nitro groups is a well-established and reliable transformation.
Protocol: Catalytic Hydrogenation using Hydrazine
This protocol is adapted from established methods for the reduction of dinitro-bipyridines.[7]
Materials:
-
3,3'-Dinitro-2,2'-bipyridine
-
Ethanol (EtOH)
-
Water (H₂O)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrazine monohydrate (N₂H₄·H₂O)
Experimental Workflow Diagram
Caption: Workflow for the reduction of dinitro-bipyridine to diamino-bipyridine.
Step-by-Step Methodology & Causality
-
Suspension & Catalyst Addition: The dinitro-bipyridine is suspended in a solvent mixture like ethanol/water.[7] Ethanol provides good solubility for the organic components, while water can help with the solubility of hydrazine salts. The 10% Pd/C is the catalyst; palladium is highly effective at activating hydrogen for the reduction of nitro groups.
-
Heating to Reflux: The reaction is heated to increase the reaction rate and ensure the efficient decomposition of hydrazine to produce hydrogen in situ.
-
Dropwise Addition of Hydrazine: Hydrazine monohydrate serves as the hydrogen source in this transfer hydrogenation reaction. It is added slowly to control the rate of hydrogen generation, which can be vigorous, and to maintain a safe reaction temperature.
-
Monitoring the Reaction: The reaction progress is monitored using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting material. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
Catalyst Removal: The reaction mixture is filtered while hot through a pad of Celite.[7] This is a crucial step because palladium on carbon is pyrophoric and must be handled carefully. Filtering while hot prevents the product from crystallizing out prematurely. Celite provides a fine filtration medium that effectively removes the solid catalyst.
-
Isolation and Purification: The solvent is removed under reduced pressure to yield the crude product. Recrystallization is then performed to remove impurities and obtain the final, pure 3,3'-Diamino-2,2'-bipyridine. The choice of recrystallization solvent is critical and may require optimization.
Safety, Handling, and Storage
Working with 3,3'-Dinitro-2,2'-bipyridyl requires adherence to strict safety protocols due to its potential hazards.
GHS Hazard Classification:
-
Pictograms: Skull and crossbones may be applicable depending on the supplier's classification, indicating acute toxicity.[8]
-
Signal Word: DANGER[8]
-
Hazard Statements:
Precautionary Measures & PPE:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Use local exhaust extraction over the processing area.[8][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[8][13]
-
Skin and Body Protection: Wear a lab coat. Protective clothing should be worn to prevent skin contact.[8][14]
-
-
Hygiene: Wash hands thoroughly after handling.[8][14] Do not eat, drink, or smoke in the work area.[8][14]
Handling and Storage:
-
Handling: Avoid inhalation and contact with skin, eyes, and clothing.[8] Avoid the generation of dust.[8][12]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][12] Keep the container tightly closed and store it locked up.[8][14] Some sources recommend storage under an inert atmosphere.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][14]
Conclusion
3,3'-Dinitro-2,2'-bipyridyl is a strategically important chemical intermediate whose value lies in its bipyridine core and reactive nitro groups. Its synthesis via established coupling methods and its efficient reduction to 3,3'-Diamino-2,2'-bipyridine make it a key starting material for creating sophisticated ligands and bioactive molecules. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its safe and effective use in advanced research and development applications.
References
-
3,3'-Dinitro-2,2'-bipyridyl | C10H6N4O4 | CID 534140. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - 2,2'-BIPYRIDINE. Chem-Supply. [Link]
-
Bipyridine Derivatives. ResearchGate. [Link]
-
4,4'-Dinitro-2,2'-bipyridine | C10H6N4O4 | CID 11519563. PubChem, National Center for Biotechnology Information. [Link]
-
The design strategy for new 3,3'-diamino-2,2'-bipyridine derivatives. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
3,3′-Dinitro-4,4′-bipyridine. National Center for Biotechnology Information. [Link]
-
Exploring the Chemical Structure and Properties of 3,3'-Dimethyl-2,2'-bipyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 1024-94-8|3,3'-Dinitro-2,2'-bipyridine|BLD Pharm [bldpharm.com]
- 5. 3,3''-DINITRO-2,2''-DIPYRIDYL - Safety Data Sheet [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. researchgate.net [researchgate.net]
- 10. 3,3′-Dinitro-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1024-94-8 | 3,3'-Dinitro-2,2'-bipyridine | Pyridines | Ambeed.com [ambeed.com]
- 12. gustavus.edu [gustavus.edu]
- 13. geneseo.edu [geneseo.edu]
- 14. fishersci.com [fishersci.com]
